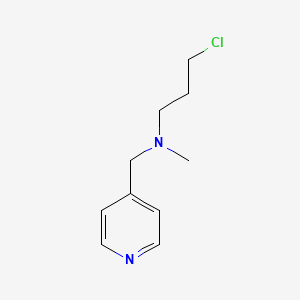

(3-Chloropropyl)(methyl)(pyridin-4-ylmethyl)amine

Description

(3-Chloropropyl)(methyl)(pyridin-4-ylmethyl)amine is a tertiary amine featuring a 3-chloropropyl chain, a methyl group, and a pyridin-4-ylmethyl substituent. Its structure combines a reactive chloropropyl moiety with aromatic pyridine, making it versatile in organic synthesis, particularly in pharmaceutical intermediates and surface modification (e.g., anchoring amines to metal oxides via silane coupling agents) . The chlorine atom on the propyl chain enhances its electrophilicity, enabling nucleophilic substitution reactions, while the pyridine ring contributes to coordination chemistry and solubility in polar solvents.

Properties

IUPAC Name |

3-chloro-N-methyl-N-(pyridin-4-ylmethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2/c1-13(8-2-5-11)9-10-3-6-12-7-4-10/h3-4,6-7H,2,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRUWZDFNMUVHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCl)CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-Chloropropyl)(methyl)(pyridin-4-ylmethyl)amine is a chemical compound with significant potential in various biological applications, particularly in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloropropyl group, a methyl group, and a pyridin-4-ylmethylamine moiety, which contribute to its unique pharmacological properties. The presence of the pyridine ring is particularly noteworthy as it often enhances the binding affinity to biological targets.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.

- Receptor Modulation : It has the potential to modulate receptor activity, influencing cellular signaling processes.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

In Vitro Studies

Recent studies have focused on the in vitro effects of this compound on different cell lines:

- Cytotoxicity : The compound showed varying levels of cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent.

- Antimicrobial Tests : In vitro tests demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HeLa | 15 | Moderate cytotoxicity |

| MCF-7 | 20 | Moderate cytotoxicity |

| Staphylococcus aureus | 10 | Strong antimicrobial activity |

Case Studies

One notable case study involved the evaluation of this compound in combination with other chemotherapeutic agents. The results indicated enhanced efficacy when used in conjunction with established drugs, suggesting a synergistic effect that warrants further investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Physical and Chemical Properties

Key Research Findings

- Impurity Formation : N-(3-Chloropropyl)amine derivatives are prone to forming impurities during synthesis (e.g., in dronedarone production), necessitating stringent process control .

- Coordination Chemistry : Pyridinylmethyl amines exhibit metal-binding capabilities, useful in catalysis or materials science .

- Thermal Stability : Chloropropyl-containing amines may degrade at elevated temperatures, whereas methylthio or aryl-substituted analogs show higher stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.